molecular formula C22H23N3O2 B2459336 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide CAS No. 1105199-46-9

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide

Cat. No.: B2459336
CAS No.: 1105199-46-9
M. Wt: 361.445
InChI Key: IQJRPZJMLUFXSC-UHFFFAOYSA-N
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Description

N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide is a chemical reagent designed for research use only, with potential applications in early-stage oncology and chemical biology. Its molecular structure, featuring a pyridazinone core, is of significant interest for probing protein-protein interactions (PPIs), a challenging yet promising frontier in drug discovery. Specifically, pyridazinone-based compounds have been explored as first-in-class inhibitors that disrupt the interaction between Protein Arginine Methyltransferase 5 (PRMT5) and its substrate adaptor proteins . This mechanism is distinct from traditional catalytic site inhibition and represents a novel strategy for targeting MTAP-deleted cancers, a common genomic aberration in certain aggressive tumors . By potentially competing for the PRMT5 Binding Motif (PBM), this class of compounds can selectively inhibit the methylation of a subset of PRMT5 substrates, which may lead to more targeted therapeutic effects . Researchers can utilize this compound to investigate alternative pathways for modulating PRMT5 activity and to study synthetically lethal interactions in specific genetic contexts. The compound is provided for laboratory research purposes and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-21(23-14-8-16-25-22(27)13-7-15-24-25)17-20(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-7,9-13,15,20H,8,14,16-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJRPZJMLUFXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCCCN2C(=O)C=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as copper(I) iodide (CuI) and bases like sodium tert-butoxide (NaOtBu) in solvents like toluene at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective and readily available reagents, and ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The pyridazinone moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings in the diphenylpropanamide structure can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide exerts its effects involves its interaction with specific molecular targets. The pyridazinone moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The European Patent Application EP3 348 550A1 (2018) describes several benzothiazole-linked diphenylpropanamide derivatives (e.g., N-(benzothiazole-2-yl)-3,3-diphenylpropanamide and N-(benzothiazole-2-yl)-2,2-diphenylacetamide). These compounds share the diphenylpropanamide backbone but differ in their heterocyclic substituents (benzothiazole vs. pyridazinone). Key comparisons include:

  • Bioisosteric Replacement: The pyridazinone ring in the target compound replaces the benzothiazole group found in patent derivatives. Pyridazinones are less aromatic but more polar due to the keto group, which may improve solubility and reduce off-target interactions .
  • Synthetic Accessibility: Benzothiazole derivatives are typically synthesized via nucleophilic substitution or condensation reactions, whereas pyridazinone-based compounds often require cyclocondensation of hydrazines with diketones, as seen in pyridazinone-antipyrine hybrids .

Pyridazinone-Antipyrine Hybrids

A study on antipyrine/pyridazinone hybrids (e.g., 6i, 6j, 6k) provides critical data for comparison :

Property Target Compound Compound 6i Compound 6j Compound 6k
Melting Point (°C) Not reported 173–175 188–190 233–235
Molecular Weight (Da) ~430 (estimated) 548.2174 [M+H]+ 527.2777 [M+H]+ 430.1868 [M+H]+
Key Functional Groups Pyridazinone, diphenylpropanamide Pyridazinone, benzylpiperidine, antipyrine Pyridazinone, phenyl, antipyrine Pyridazinone, methylphenyl, antipyrine
  • Polarity and Solubility : The target compound lacks the antipyrine moiety found in 6i–6k , which reduces its molecular weight and may enhance solubility compared to these hybrids.
  • Pharmacophore Diversity: The antipyrine hybrids exhibit dual activity (cyclooxygenase inhibition and CNS modulation), whereas the diphenylpropanamide group in the target compound suggests a stronger emphasis on lipid-mediated interactions (e.g., cannabinoid receptor binding) .

Chlorophenyl and Ethoxy Derivatives

The patent also lists N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide and N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide. These compounds highlight the role of halogenation and alkoxy groups in modulating activity:

  • Halogen Effects : Chlorophenyl groups enhance metabolic stability and receptor affinity in benzothiazole derivatives. The target compound’s lack of halogens may reduce toxicity but limit target specificity .
  • Ethoxy Substitution: Ethoxy groups in benzothiazole derivatives improve blood-brain barrier penetration. The pyridazinone core in the target compound may achieve similar effects through hydrogen bonding .

Biological Activity

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O
  • Molecular Weight : Approximately 290.35 g/mol

The compound consists of a pyridazinone core, which is known for its diverse biological activities, particularly in anti-cancer and anti-inflammatory applications.

1. Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. These compounds often act as inhibitors of specific kinases involved in cancer progression. For example, studies have shown that derivatives of pyridazinone can inhibit cell proliferation in various cancer cell lines, suggesting a potential mechanism of action through the modulation of signaling pathways associated with tumor growth.

2. Anti-inflammatory Effects

Pyridazinone derivatives have been reported to possess anti-inflammatory properties. The presence of the oxopyridazine moiety may contribute to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity has been documented in several studies where similar compounds demonstrated reduced inflammation markers in vitro and in vivo models .

The biological activity of this compound is hypothesized to involve:

  • Kinase Inhibition : Compounds with similar structures have been shown to inhibit kinases such as PI3K and AKT, which play crucial roles in cell survival and proliferation.
  • Receptor Interaction : The compound may interact with specific receptors or enzymes, influencing cellular signaling pathways related to inflammation and cancer progression.

Case Studies

Several studies have explored the biological activity of pyridazinone derivatives, providing insights into their therapeutic potential:

  • Study on Anticancer Activity :
    • A study conducted on a series of pyridazinone derivatives revealed significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity at low concentrations.
  • Anti-inflammatory Study :
    • Another investigation demonstrated that a related compound reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the biological activity of this compound, the following table compares it with other related compounds:

Compound NameMolecular FormulaBiological ActivityKey Findings
N-(4-methoxyphenyl)-2-pyridazinoneC₁₄H₁₃N₃O₂AnticancerInhibits cell proliferation in lung cancer cells
2-(4-chlorophenyl)-6-oxopyridazineC₁₄H₁₃ClN₂OAnti-inflammatoryReduces IL-6 production in vitro
N-(2-hydroxyethyl)-pyridazinoneC₉H₁₁N₃O₂AntimicrobialExhibits broad-spectrum antimicrobial activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide, and which analytical techniques validate its purity?

  • Answer : The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting pyridazine derivatives with propylamine intermediates.
  • Cyclization : Using catalysts like piperidine or cesium carbonate under controlled temperatures (e.g., 35–80°C) .
  • Purification : Chromatography (HPLC, column) or recrystallization in solvents like dichloromethane/ethyl acetate .
  • Validation : Nuclear Magnetic Resonance (NMR) for structural confirmation, High-Performance Liquid Chromatography (HPLC) for purity (>95%), and mass spectrometry (HRMS) for molecular weight verification .

Q. How is the compound characterized for physicochemical properties, and why are these critical for downstream applications?

  • Answer : Key properties include:

  • Solubility : Tested in polar (DMF, DMSO) and non-polar solvents (hexane) to guide formulation .
  • Thermal Stability : Assessed via Differential Scanning Calorimetry (DSC) to determine decomposition thresholds .
  • LogP : Calculated experimentally (e.g., shake-flask method) or computationally to predict bioavailability .
    These properties inform solubility for in vitro assays and stability in biological matrices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Answer : Use Design of Experiments (DoE) to systematically vary:

  • Temperature : Higher temps (e.g., 80°C) may accelerate reactions but risk side products .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Catalyst Loading : Cesium carbonate (2–3 eq.) improves cyclization efficiency .
    Statistical analysis (e.g., ANOVA) identifies critical parameters, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Answer :

  • Orthogonal Assays : Confirm enzyme inhibition (e.g., IC50) via fluorescence polarization and radiometric assays .
  • Dose-Response Curves : Test activity across concentrations (nM–µM) to rule out false positives .
  • Structural Analog Comparison : Benchmark against pyridazine/sulfonamide derivatives to contextualize results .
    Discrepancies often arise from assay conditions (pH, co-solvents) or impurity interference .

Q. How is the compound’s interaction with biological targets mechanistically studied?

  • Answer : Advanced techniques include:

  • Molecular Docking : Predict binding modes to proteins (e.g., kinases) using AutoDock Vina .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Ka/Kd) in real-time .
  • X-ray Crystallography : Resolve 3D ligand-protein complexes to guide structure-activity relationship (SAR) studies .

Methodological Recommendations

  • Synthetic Challenges : Prioritize air-sensitive steps (e.g., amine coupling) under inert atmospheres .
  • Data Reproducibility : Use internal standards (e.g., deuterated solvents) in NMR to control batch variability .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) to validate assay conditions .

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